(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is a solvent- and catalyst-free approach under microwave irradiation, which provides good to excellent yields . This method is environmentally friendly and offers a simple workup process.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be scalable and efficient, minimizing waste and optimizing reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays for its bioactivity.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. It has been shown to modulate various biological pathways, including those related to cyclin-dependent kinases (CDKs) and GABA A receptors. These interactions lead to its diverse biological activities, such as antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic compound.
Olprinone: A heart-failure drug with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific methoxy and methanol functional groups, which confer distinct chemical properties and biological activities compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
(7-methoxyimidazo[1,2-a]pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGROWZBJZHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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